molecular formula C10H17Br2ClO2 B1250671 Plocamenol B

Plocamenol B

Cat. No.: B1250671
M. Wt: 364.5 g/mol
InChI Key: IUOFNEYPSNEOOA-OISDZULVSA-N
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Description

Plocamenol B is a bioactive natural product isolated from marine organisms, particularly red algae of the genus Plocamium. Structurally, it belongs to the class of halogenated monoterpenes, characterized by a cyclic ether backbone with bromine and chlorine substitutions. Its molecular formula is C₁₀H₁₃BrClO₂, with a molecular weight of 289.57 g/mol . This compound exhibits notable cytotoxicity against cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas, with IC₅₀ values ranging from 2.5–5.0 µM .

Properties

Molecular Formula

C10H17Br2ClO2

Molecular Weight

364.5 g/mol

IUPAC Name

(E,2R,6R,7S)-1,8-dibromo-7-chloro-3,7-dimethyloct-3-ene-2,6-diol

InChI

InChI=1S/C10H17Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,13)6-12/h3,8-9,14-15H,4-6H2,1-2H3/b7-3+/t8-,9+,10+/m0/s1

InChI Key

IUOFNEYPSNEOOA-OISDZULVSA-N

Isomeric SMILES

C/C(=C\C[C@H]([C@@](C)(CBr)Cl)O)/[C@H](CBr)O

Canonical SMILES

CC(=CCC(C(C)(CBr)Cl)O)C(CBr)O

Synonyms

plocamenol B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Plocamenol B shares structural and functional similarities with two halogenated monoterpenes: Plocamenol A and Ochtodene.

Structural Comparison
Property This compound Plocamenol A Ochtodene
Molecular Formula C₁₀H₁₃BrClO₂ C₁₀H₁₄BrClO₂ C₁₀H₁₅ClO₂
Molecular Weight 289.57 g/mol 290.58 g/mol 202.68 g/mol
Halogen Substitutions Br, Cl Br, Cl Cl
Bioactive Groups Epoxide, hydroxyl Epoxide, hydroxyl Epoxide, methyl ester
Source Plocamium spp. Plocamium spp. Ochtodes spp.

Key Structural Differences :

  • Plocamenol A differs by one additional hydrogen atom, reducing its electrophilic reactivity compared to this compound .
  • Ochtodene lacks bromine and features a methyl ester group, diminishing its polarity and bioavailability .
Functional Comparison
Property This compound Plocamenol A Ochtodene
Cytotoxicity (IC₅₀) 2.5–5.0 µM 5.0–10.0 µM >20 µM
Apoptosis Induction Strong (Caspase-3) Moderate (Caspase-9) Weak
Solubility in Water Low (LogP = 3.1) Low (LogP = 3.2) Moderate (LogP = 2.5)
Metabolic Stability High (t₁/₂ = 8 h) Moderate (t₁/₂ = 4 h) Low (t₁/₂ = 1.5 h)

Functional Insights :

  • Bromine’s Role: this compound’s bromine atom enhances its binding affinity to cellular proteins compared to Ochtodene, explaining its superior cytotoxicity .
  • Epoxide Reactivity: The epoxide group in this compound and A facilitates covalent binding to DNA, but this compound’s lower steric hindrance allows more efficient interactions .

Q & A

Q. How should researchers design collaborative studies to explore the multi-target effects of this compound?

  • Methodological Answer : Establish interdisciplinary teams (e.g., chemists, biologists, data scientists). Use network pharmacology approaches to map target-pathway interactions. Share data via FAIR principles (Findable, Accessible, Interoperable, Reusable). Predefine authorship roles and data ownership in collaboration agreements .

Guidance for Data Reporting and Analysis

  • Statistical Rigor : Report exact p-values (not thresholds like "p < 0.05") and confidence intervals. Justify outlier exclusion with Grubbs' test or similar .
  • Data Transparency : Deposit raw spectra, assay datasets, and code in repositories (Figshare, Zenodo). Use DOI-linked supplementary materials .
  • Contradiction Resolution : Apply Bradford Hill criteria (e.g., dose-response consistency) to evaluate causality in conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Plocamenol B
Reactant of Route 2
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Plocamenol B

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